molecular formula C15H14INS B107791 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 16622-21-2

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B107791
CAS No.: 16622-21-2
M. Wt: 367.2 g/mol
InChI Key: CPUOVEUALXBVDP-UHFFFAOYSA-M
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Description

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C16H16INS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with benzyl iodide. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
  • 3-Methyl-1,3-benzothiazol-3-ium iodide

Uniqueness

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-benzyl-3-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NS.HI/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOVEUALXBVDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385734
Record name 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16622-21-2
Record name 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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